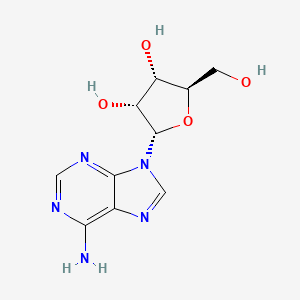

Alpha-Adenosine

説明

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-CRKDRTNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-25-7 |

Source

|

| Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricate Dance of Cellular Signaling: A Technical Guide to the Mechanism of Action of Adenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in regulating a vast array of physiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has provided invaluable tools to dissect the complex signaling cascades initiated by these receptors and has opened avenues for novel therapeutic interventions. This technical guide provides an in-depth exploration of the mechanism of action of adenosine analogs, focusing on their interaction with adenosine receptors and the subsequent modulation of intracellular signaling pathways.

Core Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors by their cognate ligands, including endogenous adenosine and synthetic analogs, triggers a cascade of intracellular events that are primarily dictated by the type of G protein to which the receptor is coupled.

A1 and A3 Adenosine Receptors: The Gi/o Pathway

The A1 and A3 adenosine receptors predominantly couple to inhibitory G proteins of the Gi/o family.[1] Activation of these receptors by agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector.

Furthermore, the Gβγ subunits dissociated from the activated Gi/o protein can directly modulate the activity of various effector proteins, including ion channels and phospholipase C (PLC).[2] The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3]

A2A and A2B Adenosine Receptors: The Gs Pathway

In contrast to A1 and A3 receptors, the A2A and A2B adenosine receptors primarily couple to stimulatory Gs proteins.[1][4] Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[4][5] This pathway is central to many of the physiological effects mediated by A2A and A2B receptors, such as vasodilation and inhibition of inflammation.[4]

A2B and A3 Receptors: Coupling to the Gq Pathway

In addition to their primary coupling to Gs and Gi/o respectively, both A2B and A3 receptors can also couple to Gq proteins in certain cell types.[1][6] This coupling leads to the activation of phospholipase C, resulting in the generation of IP3 and DAG, and a subsequent increase in intracellular calcium, similar to the downstream effects of the Gβγ subunits of Gi/o proteins.[3][6]

Quantitative Analysis of Adenosine Analog-Receptor Interactions

The affinity and potency of adenosine analogs at the different receptor subtypes are crucial parameters for their characterization and therapeutic development. These are typically determined through radioligand binding assays and functional assays.

Binding Affinities (Ki)

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Adenosine Analog | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |

| Adenosine | ~10-30 | ~10-30 | >1000 | ~1000 | [7] |

| NECA | 14 | 20 | 660 | 45 | [5] |

| CGS 21680 | 2300 | 27 | 15000 | 1200 | [8] |

| DPCPX | 0.46 | 3230 | >10000 | >10000 | [8] |

| ZM 241385 | >10000 | 1.4 | >10000 | >10000 | [8] |

| IB-MECA | 2500 | 2500 | >10000 | 50 | [9] |

| Cl-IB-MECA | 825 | 462 | >10000 | 0.33 | [9] |

| SCH 58261 | 489 | 15 | 795 | 1500 | [8] |

Table 1: Binding Affinities (Ki) of Selected Adenosine Analogs at Human Adenosine Receptors.

Functional Potencies (EC50/IC50)

The functional potency of an agonist is measured by its half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximum possible response. For an antagonist, the potency is measured by its half-maximal inhibitory concentration (IC50), the concentration that inhibits a specific response by 50%.

| Adenosine Analog | A1 EC50/IC50 (nM) | A2A EC50/IC50 (nM) | A2B EC50/IC50 (nM) | A3 EC50/IC50 (nM) | Reference |

| Adenosine | 310 (EC50) | 700 (EC50) | 24000 (EC50) | 290 (EC50) | [10] |

| NECA | 10 (EC50) | 15 (EC50) | 3000 (EC50) | 30 (EC50) | [5] |

| BAY 60-6583 | >10000 (EC50) | >10000 (EC50) | 3 (EC50) | >10000 (EC50) | [5] |

| UK423,097 | - | 1000 (IC50) | - | - | [11] |

| Cangrelor | - | - | - | - | [11] |

Table 2: Functional Potencies (EC50/IC50) of Selected Adenosine Analogs.

Detailed Experimental Protocols

The characterization of adenosine analogs relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[12]

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

-

Add increasing concentrations of the unlabeled adenosine analog (competitor).

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an adenosine analog to stimulate or inhibit the production of cAMP.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the adenosine receptor of interest.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of the adenosine analog. For Gi-coupled receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required to measure inhibition.[10]

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

-

Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors (A2B and A3) or the Gβγ-mediated PLC activation by Gi/o-coupled receptors (A1 and A3) by monitoring changes in intracellular calcium levels.

Methodology:

-

Cell Preparation:

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the adenosine analog to the wells.

-

-

Data Acquisition and Analysis:

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 value from the resulting dose-response curve.[4]

-

Conclusion

The study of adenosine analogs has significantly advanced our understanding of purinergic signaling. This technical guide has provided a comprehensive overview of the mechanisms of action of these compounds, from their initial binding to adenosine receptors to the subsequent modulation of intricate intracellular signaling pathways. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of targeting the adenosine system. The continued exploration of the structure-activity relationships and signaling consequences of novel adenosine analogs holds immense promise for the development of innovative treatments for a wide range of diseases.

References

- 1. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 5. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Characterization of Modified Adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of adenosine (B11128) in RNA, such as N6-methyladenosine (m6A), 2'-O-methylation (Am), and deamination to inosine (B1671953) (I), are critical regulators of gene expression and cellular function. These modifications can profoundly alter RNA structure, stability, and interactions with proteins, thereby influencing processes from splicing and translation to viral replication and immune response. A thorough structural characterization of these modified adenosines is paramount for understanding their biological roles and for the development of novel therapeutics targeting RNA-modifying enzymes. This guide provides an in-depth overview of the core techniques and methodologies used to elucidate the structural and biophysical properties of modified adenosine-containing RNAs.

The Impact of Adenosine Modifications on RNA Duplex Stability

The introduction of modified adenosines can significantly impact the thermodynamic stability of RNA duplexes. This is typically quantified by the change in melting temperature (Tm), the temperature at which 50% of the duplex dissociates.

N6-methyladenosine (m6A)

The addition of a methyl group to the N6 position of adenosine generally has a destabilizing effect on canonical Watson-Crick base pairing with uridine. This is attributed to the steric hindrance posed by the methyl group, which can disrupt the hydrogen bonding geometry. Studies have shown that the presence of m6A in an RNA duplex can lower its melting temperature.[1][2] For instance, one study observed a decrease in the melting temperature of a 13-base pair DNA duplex from 47°C to 44°C upon m6A modification.[2] The destabilization is context-dependent, influenced by the surrounding sequence.[3]

2'-O-methylation (Am)

In contrast to m6A, 2'-O-methylation of the ribose sugar generally increases the thermal stability of RNA duplexes.[4][5][6] This modification favors the C3'-endo sugar pucker conformation, which pre-organizes the RNA backbone into an A-form helix, reducing the entropic penalty of duplex formation.[4] The stabilization effect of 2'-O-methylation can lead to an increase in the melting temperature of RNA duplexes.[6][7] Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[7]

Inosine (I)

Inosine, formed by the deamination of adenosine, exhibits versatile base-pairing capabilities. Its effect on duplex stability is highly dependent on its pairing partner. The thermodynamic stability of inosine-containing duplexes generally follows the order I-C > I-U > I-A > I-G.[8][9] The substitution of a G-C pair with an I-C pair can influence thermal stability in a sequence-dependent manner.[10] While an I-U pair is destabilizing compared to an A-U pair in the middle of a helix, it can be stabilizing at the end of a duplex.[11]

| Modification | Pairing Partner | Effect on Duplex Stability | Representative ΔTm (°C) |

| N6-methyladenosine (m6A) | Uridine (U) | Destabilizing | -3[2] |

| 2'-O-methyladenosine (Am) | Uridine (U) | Stabilizing | +12 (in a U14/A14 duplex with modified U)[6] |

| Inosine (I) | Cytidine (C) | Variable (sequence-dependent) | - |

| Uridine (U) | Destabilizing (internal), Stabilizing (terminal) | - | |

| Adenosine (A) | Destabilizing | - | |

| Guanosine (G) | Highly Destabilizing | - |

Table 1: Summary of the Thermodynamic Effects of Common Adenosine Modifications on RNA Duplexes. Note: ΔTm values are context-dependent and can vary based on sequence and experimental conditions.

Binding Affinities of Proteins to Modified Adenosine

The recognition of modified adenosines by specific binding proteins, known as "readers," is a key mechanism through which these modifications exert their biological functions. The affinity of these interactions is often quantified by the dissociation constant (Kd).

m6A Readers and Writers

The YTH domain-containing family of proteins (e.g., YTHDF1, YTHDF2, YTHDF3) are prominent m6A readers that mediate the downstream effects of this modification.[12] For example, YTHDF2 binds to m6A-containing mRNAs and promotes their degradation.[12] The binding affinity of these interactions is crucial for their regulatory function. Post-translational modifications, such as SUMOylation of YTHDF2, can significantly increase its binding affinity for m6A-modified mRNAs.[12][13]

The m6A modification is installed by a "writer" complex, most notably the METTL3-METTL14 heterodimer. This complex exhibits a strong binding affinity for its RNA substrates, which is essential for efficient methylation.[14][15] Interestingly, while the METTL3-METTL14 complex binds structured RNAs with high affinity, it methylates single-stranded DNA with higher efficiency in vitro.[16]

| Protein/Complex | Modified Adenosine Target | Binding Affinity (Kd) |

| YTHDF2 | m6A-modified mRNA | Varies with post-translational modification[12][13] |

| METTL3-METTL14 | RNA with GGACU motif | ~25 nM - 294 nM (sequence dependent)[16] |

| METTL3-METTL14 | ssDNA | ~370 nM - 509 nM[16] |

Table 2: Representative Binding Affinities of m6A Effector Proteins.

Experimental Protocols for Structural Characterization

A multi-pronged approach employing various biophysical and structural techniques is necessary for a comprehensive characterization of modified adenosine-containing RNA.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of modified nucleosides.

Experimental Protocol: LC-MS/MS for m6A Quantification

-

RNA Isolation and Digestion:

-

Isolate total RNA or mRNA from the biological sample of interest.

-

Digest the RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

-

Chromatographic Separation:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

A C18 column is typically used with a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometric Analysis:

-

Introduce the separated nucleosides into a mass spectrometer, often a triple quadrupole or a high-resolution Orbitrap instrument.

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification. This involves monitoring the transition of the precursor ion (the protonated nucleoside) to a specific product ion (typically the protonated nucleobase).

-

Adenosine (A) transition: m/z 268 → m/z 136

-

N6-methyladenosine (m6A) transition: m/z 282 → m/z 150

-

-

-

Quantification:

-

Generate standard curves using known concentrations of adenosine and m6A standards.

-

Calculate the m6A/A ratio in the biological sample by comparing the peak areas of the respective transitions to the standard curves.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on the structure and dynamics of RNA in solution. It is particularly useful for characterizing the conformational changes induced by adenosine modifications.

Experimental Protocol: 2D NMR of Modified RNA

-

Sample Preparation:

-

Synthesize the RNA oligonucleotide of interest, incorporating the desired modified adenosine. Isotopic labeling (e.g., with 13C and 15N) is often necessary for larger RNAs to resolve spectral overlap.

-

Purify the RNA using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O).

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D 1H NMR: Provides a general overview of the sample's folding and purity. Imino proton signals between 10 and 15 ppm are indicative of base-paired regions.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (e.g., within a single ribose ring).

-

1H-15N or 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached nitrogen or carbon atoms, which is essential for assigning resonances in isotopically labeled samples.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using software such as NMRPipe or TopSpin.

-

Assign the NMR resonances to specific atoms in the RNA molecule using software like SPARKY or CARA. This involves a sequential "walking" procedure using the NOESY and TOCSY spectra to connect resonances from adjacent nucleotides.

-

The chemical shift perturbations observed for nuclei near the modification site can provide insights into the local conformational changes.

-

Use the distance restraints derived from NOESY data to calculate a three-dimensional structure of the RNA using molecular dynamics and simulated annealing protocols in programs like XPLOR-NIH or CYANA.

-

X-ray Crystallography

X-ray crystallography can provide high-resolution, static three-dimensional structures of RNA molecules, offering detailed insights into the atomic interactions involving modified adenosines.

Experimental Protocol: X-ray Crystallography of Modified RNA

-

RNA Preparation and Crystallization:

-

Synthesize and purify milligram quantities of the modified RNA oligonucleotide. The RNA must be highly pure and conformationally homogeneous.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination:

-

Process the diffraction data to obtain the intensities and positions of the diffraction spots.

-

Solve the "phase problem" to determine the phases of the diffracted X-rays. For novel RNA structures, this often involves experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD), which may require the incorporation of heavy atoms. Molecular replacement can be used if a similar RNA structure is already known.

-

Calculate an electron density map based on the measured intensities and determined phases.

-

-

Model Building and Refinement:

-

Build an atomic model of the RNA into the electron density map using molecular graphics software.

-

Refine the atomic coordinates of the model against the experimental diffraction data to improve the agreement between the model and the data, resulting in a final, high-resolution structure.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for probing the secondary structure of RNA in solution. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral arrangement of the nucleobases.[17]

Experimental Protocol: CD Analysis of Modified RNA

-

Sample Preparation:

-

Prepare a solution of the purified modified RNA in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl). The buffer should have low absorbance in the far-UV region.

-

The RNA concentration should be optimized to give a good signal-to-noise ratio without causing excessive absorption (typically in the low micromolar range).

-

-

CD Spectrum Acquisition:

-

Record the CD spectrum in the far-UV range (typically 200-320 nm) using a CD spectropolarimeter.

-

Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Thermal Denaturation (Melting) Studies:

-

To determine the melting temperature (Tm), monitor the CD signal at a fixed wavelength (e.g., 260 nm) as the temperature is increased at a controlled rate.

-

The Tm is the midpoint of the resulting melting curve.

-

-

Data Analysis:

-

The shape and magnitude of the CD spectrum provide qualitative information about the RNA secondary structure. A-form RNA helices typically exhibit a positive band around 265 nm, a negative band around 210 nm, and a crossover at approximately 240 nm.

-

Changes in the CD spectrum upon introduction of a modified adenosine can indicate alterations in the overall helical structure.

-

Signaling Pathways Involving Modified Adenosine

The m6A modification is a dynamic mark regulated by "writer," "reader," and "eraser" proteins, which collectively control its deposition, recognition, and removal. This regulatory network is integral to numerous cellular signaling pathways.

-

Writers: The METTL3-METTL14 methyltransferase complex is the primary writer of m6A in mRNA.

-

Erasers: Enzymes such as FTO and ALKBH5 act as erasers by demethylating m6A.

-

Readers: YTH domain-containing proteins (YTHDF1/2/3, YTHDC1/2) and other proteins recognize m6A and mediate its downstream effects, such as influencing mRNA stability, translation, and splicing.

Dysregulation of this pathway has been implicated in various diseases, including cancer. For example, m6A modifications can influence the expression of key oncogenes and tumor suppressors by modulating the stability and translation of their respective mRNAs.

Conclusion

The structural characterization of modified adenosine is a rapidly evolving field with significant implications for basic science and drug development. The integrated application of mass spectrometry, NMR spectroscopy, X-ray crystallography, and circular dichroism provides a powerful toolkit for dissecting the intricate roles of these modifications in RNA biology. A detailed understanding of how m6A, Am, and inosine modulate RNA structure and protein interactions will continue to unveil novel regulatory mechanisms and open new avenues for therapeutic intervention.

References

- 1. Method for site-specific detection of m6A nucleoside presence in RNA based on high-resolution melting (HRM) analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. life-science-alliance.org [life-science-alliance.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inosine-Induced Base Pairing Diversity during Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. SUMOylation of YTHDF2 promotes mRNA degradation and cancer progression by increasing its binding affinity with m6A-modified mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. RNA binding to human METTL3-METTL14 restricts N6-deoxyadenosine methylation of DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of Synchrotron Radiation Circular Dichroism for RNA Structural Analysis | Springer Nature Experiments [experiments.springernature.com]

"in vitro studies of N6-methyl-adenosine"

An In-Depth Technical Guide to In Vitro Studies of N6-methyladenosine (m6A)

Introduction

N6-methyladenosine (m6A) is the most abundant internal post-transcriptional modification found in eukaryotic messenger RNA (mRNA) and various non-coding RNAs.[1] This reversible epigenetic mark plays a critical role in regulating nearly every aspect of the RNA life cycle, including splicing, nuclear export, stability, and translation.[2] The dynamic regulation of m6A is orchestrated by a coordinated interplay of three classes of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins).[3] Dysregulation of m6A modification has been implicated in a wide range of human diseases, particularly cancer, making its regulatory proteins attractive targets for drug development.[4]

This guide provides a comprehensive overview of the core in vitro methodologies used to study m6A, tailored for researchers, scientists, and drug development professionals. It details experimental protocols for synthesizing m6A-modified RNA, quantifying m6A levels, assaying the activity of its regulatory enzymes, and investigating its functional consequences and roles in signaling pathways.

In Vitro Synthesis of m6A-Modified RNA

Site-specific incorporation of m6A into RNA transcripts is fundamental for in vitro functional and binding assays. A common method involves initiating in vitro transcription reactions with an excess of m6A nucleoside relative to adenosine (B11128) triphosphate (ATP).[5][6]

Experimental Protocol: In Vitro Transcription with m6A

This protocol is adapted for use with T7 RNA polymerase to generate 5'-end m6A-modified transcripts.[6]

-

Reaction Setup : Assemble the transcription reaction at room temperature. A typical 20 µL reaction includes:

-

Transcription Buffer (e.g., MEGAscript™ Kit buffer)

-

NTPs (GTP, CTP, UTP at a final concentration of 7.5 mM each)

-

ATP (at a low, limiting concentration)

-

m6A nucleoside (in large excess relative to ATP)

-

Linearized DNA template (containing a T7 promoter)

-

T7 RNA Polymerase

-

-

Incubation : Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment : To remove the DNA template, add TURBO™ DNase and incubate at 37°C for 20 minutes.[7]

-

Purification : Purify the RNA transcripts using an appropriate RNA cleanup kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Quantification : Quantify the resulting m6A-modified RNA. Note that spectrophotometry (e.g., NanoDrop) may not accurately quantify m6A-modified RNA; fluorometric methods (e.g., Qubit) are recommended.[7]

For generating internally modified transcripts, the 5'-m6A-modified RNA can be phosphorylated using T4 polynucleotide kinase (PNK) and then ligated to other RNA fragments using T4 RNA ligase.[6]

Quantitative Analysis of m6A Levels

Accurately measuring m6A abundance is crucial for understanding its dynamics. The two primary in vitro methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an ELISA-based assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of m6A.[8] The general workflow involves digesting RNA into single nucleosides for analysis.

Experimental Protocol: LC-MS/MS Quantification of m6A

This protocol is a synthesis of methodologies described in multiple sources.[8][9][10]

-

mRNA Isolation : Isolate total RNA from cells or tissues and perform poly(A) selection to enrich for mRNA.

-

RNA Digestion :

-

Take a known amount of mRNA (e.g., 200-500 ng).

-

Digest the mRNA to nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase or venom phosphodiesterase.

-

-

LC-MS/MS Analysis :

-

Separate the nucleosides using liquid chromatography.

-

Perform tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, to detect and quantify adenosine (A) and m6A.[8][11] The specific mass transitions monitored are typically m/z 282.1 → 150.1 for m6A and m/z 267.9 → 136.1 for A.[11]

-

-

Quantification :

-

Generate a standard calibration curve by serially diluting known concentrations of pure m6A and adenosine standards.[9]

-

Calculate the amount of m6A and A in the sample by comparing their ion counts to the standard curve.

-

The final result is often expressed as the ratio of m6A to A (m6A/A %).

-

Table 1: Standard Curve Concentrations for LC-MS/MS

| Standard | Concentration (µg/L) |

| 1 | 0.5 |

| 2 | 1 |

| 3 | 2 |

| 4 | 5 |

| 5 | 10 |

| 6 | 20 |

| 7 | 50 |

| Data derived from a representative protocol.[9] |

m6A-ELISA

The m6A-ELISA is a high-throughput, cost-effective method for determining relative changes in m6A levels across different mRNA samples.[7][12] It relies on an anti-m6A antibody for detection in a 96-well plate format.

Experimental Protocol: m6A-ELISA

This protocol is based on established m6A-ELISA methods.[12][13]

-

RNA Binding : Add a binding solution to a 96-well plate. Pipette the mRNA samples (typically 25-50 ng) and in vitro transcribed standards into the wells. Incubate for 2 hours at 37°C to allow RNA to bind.[12]

-

Washing : Wash the wells multiple times with a wash buffer (e.g., PBST).

-

Primary Antibody Incubation : Add the primary anti-m6A antibody solution. To reduce background, a blocking reagent, such as total RNA from a methylation-deficient strain (e.g., ime4Δ yeast), can be included. Incubate for 1 hour at room temperature.[12]

-

Secondary Antibody Incubation : After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Detection : Wash the wells again, then add an HRP substrate solution. Stop the reaction with a stop solution and measure the absorbance (e.g., at OD450).

-

Analysis : Quantify the relative m6A levels in the samples by comparing their absorbance readings to the standard curve generated from the in vitro transcribed m6A standards.

Table 2: Representative Standards for m6A-ELISA

| Standard | % m6A IVT RNA | Total RNA per well (ng) |

| 1 | 1.0% | 50 |

| 2 | 0.5% | 50 |

| 3 | 0.1% | 50 |

| 4 | 0.0% (Unmodified) | 50 |

| Data derived from a representative protocol using in vitro transcribed (IVT) RNA.[12] |

In Vitro Assays for m6A Regulators

Writer (Methyltransferase) Assays

These assays measure the activity of the m6A writer complex (e.g., METTL3-METTL14).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This non-radioactive assay detects the m6A-containing RNA product using a fluorescently labeled m6A reader protein.[14][15]

-

Methylation Reaction :

-

Incubate the purified writer complex (METTL3-METTL14) with an unmethylated RNA substrate (e.g., a short oligo containing a GGACU consensus sequence) and the methyl donor S-adenosylmethionine (SAM).

-

-

Detection :

-

Stop the methylation reaction and add the detection reagents.

-

These include a GST-tagged m6A reader protein (e.g., YTHDF1) and two fluorescently labeled antibodies: one against the GST tag labeled with a FRET donor (e.g., Europium) and another that binds the RNA substrate labeled with a FRET acceptor.

-

When the reader binds the newly methylated RNA, the donor and acceptor are brought into proximity, generating a FRET signal.

-

-

Measurement : Measure the time-resolved fluorescence signal, which is proportional to the amount of m6A-RNA produced.

Eraser (Demethylase) Assays

These assays quantify the activity of m6A demethylases like FTO and ALKBH5.

Protocol: LC-MS/MS-Based Demethylation Assay

This method directly measures the decrease in m6A substrate over time.[11]

-

Demethylation Reaction :

-

Incubate the purified eraser enzyme (e.g., FTO) with a synthetic m6A-containing RNA substrate in a reaction buffer containing necessary cofactors (Fe(II) and 2-oxoglutarate).[14]

-

Perform the reaction over a time course or with varying enzyme concentrations.

-

-

Sample Processing : Quench the reaction (e.g., with EDTA) and digest the RNA to nucleosides as described in the LC-MS/MS quantification protocol (Section 2.1).

-

Analysis : Quantify the remaining m6A and the produced adenosine using LC-MS/MS. The activity of the enzyme can be determined by measuring the rate of m6A loss.

Table 3: Kinetic Constants for FTO Demethylation of m6A in ssRNA

| Parameter | Value |

| Km (µM) | 3.2 ± 0.5 |

| kcat (min-1) | 0.21 ± 0.02 |

| kcat/Km (µM-1min-1) | 0.066 |

| Data from an in vitro LC-MS-MS quantitative analysis of FTO activity.[11] |

Reader (Binding Protein) Assays

These assays identify and characterize proteins that bind to m6A-modified RNA.

Protocol: In Vitro Selection with a Site-Specifically Modified RNA Library

This high-throughput method profiles the sequence-binding preferences of reader proteins.[2][16]

-

Library and Protein Preparation :

-

Synthesize a random-sequence RNA library containing a single, defined m6A site (e.g., NNNN-m6A-NNNN).

-

Purify the reader protein of interest, typically as a His-tagged or GST-tagged fusion protein (e.g., the YTH domain of YTHDF1).

-

-

Affinity Selection :

-

Immobilize the purified reader protein on magnetic beads (e.g., His-Tag Dynabeads).[2]

-

Incubate the RNA library with the protein-bound beads in a selection buffer.

-

-

Washing and Elution :

-

Thoroughly wash the beads to remove unbound and weakly bound RNA sequences.

-

Elute the tightly bound RNA sequences from the beads.

-

-

Analysis :

-

Reverse transcribe the eluted RNA to cDNA.

-

Amplify the cDNA via PCR.

-

Analyze the enriched sequences using high-throughput sequencing to determine the consensus binding motif for the reader protein.

-

Functional In Vitro Assays

In Vitro Translation Assays

These assays are used to determine the effect of m6A modification on the translational efficiency of an mRNA transcript.

Protocol: Rabbit Reticulocyte Lysate (RRL) In Vitro Translation

-

Prepare mRNA : Synthesize both unmodified and m6A-containing versions of a specific mRNA transcript (e.g., encoding a reporter like luciferase or DHFR) using in vitro transcription.[17]

-

Translation Reaction :

-

Add equal amounts of the unmodified or m6A-modified mRNA to a commercial rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

-

Often, a radiolabeled amino acid (e.g., 35S-methionine) is included to allow for the detection of newly synthesized protein.

-

-

Incubation : Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).

-

Analysis :

-

Analyze the protein products by SDS-PAGE followed by autoradiography to visualize and quantify the amount of protein synthesized from each mRNA template.

-

Alternatively, if a reporter enzyme like luciferase is used, its activity can be measured using a luminometer.

-

Compare the amount of protein produced from the m6A-containing mRNA to the unmodified control to determine if m6A enhances or inhibits translation.[17]

-

m6A in Cellular Signaling Pathways

In vitro studies are essential for dissecting the molecular mechanisms by which m6A regulates cellular signaling. Aberrant m6A modification has been shown to modulate key oncogenic pathways, including the PI3K/Akt/mTOR pathway.[4][18]

In vitro studies have demonstrated that the stability and translation of mRNAs encoding key signaling proteins are regulated by their m6A status. For example, in gastrointestinal cancers, the mRNAs for PTEN, AKT1, PIK3CA, and mTOR are targets of m6A modification.[18] In vitro experiments using actinomycin (B1170597) D to block transcription have shown that manipulating the levels of m6A writers or erasers can alter the degradation rates of these specific mRNAs, thereby impacting the activation state of the entire pathway.[18] These findings highlight how in vitro systems can be used to validate targets found in transcriptome-wide screens and elucidate the direct impact of m6A on signaling cascades relevant to drug development.

References

- 1. Frontiers | A Review in Research Progress Concerning m6A Methylation and Immunoregulation [frontiersin.org]

- 2. In vitro selection with a site-specifically modified RNA library reveals the binding preferences of N6-methyladenosine (m6A) reader proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. The m6A RNA methylation regulates oncogenic signaling pathways driving cell malignant transformation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

- 7. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]

- 8. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 12. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]

- 14. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 15. A Reader-Based Assay for m6A Writers and Erasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro selection with a site-specifically modified RNA library reveals the binding preferences of N6-methyladenosine (m6A) reader proteins. | Semantic Scholar [semanticscholar.org]

- 17. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Triphosphate as the Universal Energy Currency: A Technical Guide for Researchers

Abstract: Adenosine (B11128) triphosphate (ATP) is the principal molecule for storing and transferring energy in cells, earning it the title of the universal "energy currency" of life.[1][2][3] This technical guide provides an in-depth examination of ATP's core functions, including its molecular structure, synthesis through cellular respiration, and the thermodynamics of its hydrolysis. We explore its critical role in coupling energy-releasing and energy-consuming reactions that drive cellular work. Furthermore, this paper details ATP's function as a signaling molecule in purinergic pathways, a key area of interest in drug development. Quantitative data on cellular ATP levels and energetics are summarized, and a detailed protocol for a key experimental method—the luciferase-based ATP assay—is provided. Visualizations of key metabolic and signaling pathways are rendered using Graphviz to offer a clear, logical representation of these complex processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ATP's central role in cellular bioenergetics and signaling.

The Molecular Structure of ATP

Adenosine triphosphate is a nucleotide composed of three fundamental components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate (B84403) groups (alpha, beta, and gamma).[3] The key to ATP's function as an energy carrier lies in the high-energy phosphoanhydride bonds linking the three phosphate groups.[1] These bonds are considered "high-energy" because their hydrolysis is a highly exergonic process, releasing a significant amount of free energy that the cell can harness for work.[3][4] This energy release is driven by the relief of electrostatic repulsion between the negatively charged phosphate groups upon hydrolysis.[4]

ATP Synthesis: The Core of Cellular Energetics

Cells regenerate ATP continuously from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) to meet their vast energy demands.[1] The primary mechanisms for ATP synthesis are substrate-level phosphorylation and oxidative phosphorylation, which are central to cellular respiration, and photophosphorylation in photosynthetic organisms.[5] An average adult human body is estimated to turn over its own body weight in ATP each day, hydrolyzing and re-synthesizing 100 to 150 moles of ATP daily to ensure proper cellular function.[3]

The overall process of aerobic respiration can theoretically yield a net total of up to 38 ATP molecules from a single molecule of glucose, though the actual yield is typically lower.[6]

-

Glycolysis: This initial stage occurs in the cytoplasm and involves the breakdown of one glucose molecule into two molecules of pyruvate (B1213749).[5][6] It does not require oxygen and produces a net gain of 2 ATP molecules through substrate-level phosphorylation and 2 NADH molecules.[5][7]

-

Krebs Cycle (Citric Acid Cycle): In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the Krebs Cycle.[6] This cycle completes the oxidation of glucose, generating 2 ATP (or GTP), 6 NADH, and 2 FADH₂ per original glucose molecule.[6][7]

-

Oxidative Phosphorylation: This is the primary source of ATP in aerobic organisms, occurring on the inner mitochondrial membrane.[8] The electron carriers NADH and FADH₂ donate their electrons to the electron transport chain (ETC). As electrons move through the ETC, protons (H⁺) are pumped into the intermembrane space, creating a proton-motive force.[9][10] This electrochemical gradient drives the flow of protons back into the matrix through ATP synthase, a remarkable molecular motor that catalyzes the synthesis of the majority of the cell's ATP.[8][11][12] The oxidation of one NADH molecule yields approximately 3 ATPs, while one FADH₂ yields about 2 ATPs.[5]

ATP Hydrolysis and Quantitative Energetics

The primary function of ATP as an energy currency is realized through its hydrolysis, most commonly to ADP and inorganic phosphate (Pi).[3] This reaction is highly exergonic, meaning it releases energy. The released energy can then be coupled to endergonic (energy-requiring) reactions, such as active transport or macromolecule synthesis, making them thermodynamically favorable.[1][13]

| Parameter | Standard Conditions (ΔG°') | Physiological Conditions (ΔG') |

| Reaction | ATP + H₂O → ADP + Pi | ATP + H₂O → ADP + Pi |

| Free Energy Change | -7.3 kcal/mol (-30.5 kJ/mol)[3] | Approx. -12 to -14 kcal/mol (-50 to -57 kJ/mol)[14][15] |

| Conditions | 1 M concentrations, pH 7.0, 25°C[16] | Actual intracellular concentrations of ATP, ADP, Pi, Mg²⁺[14][16] |

| Cellular Parameter | Typical Value/Range | Reference Organism/Cell Type |

| Intracellular ATP Concentration | 1 - 10 mM[6] | Eukaryotic cells[17] |

| ATP Turnover Rate (Whole Body) | ~50 kg (~100 moles) per day[17] | Average adult human |

| ATP Production Rate (per cell) | ~10⁷ - 10⁸ molecules per second[18] | Average human cell |

ATP in Cellular Signaling: Purinergic Pathways

Beyond its role in bioenergetics, ATP is a crucial extracellular signaling molecule that mediates communication between cells, a process known as purinergic signaling.[19][20] ATP can be released from cells through various mechanisms, including vesicular exocytosis and specific membrane channels like pannexins.[21][22] Once in the extracellular space, ATP and its breakdown products (ADP, AMP, adenosine) bind to specific purinergic receptors on the surface of target cells.[20]

These receptors are broadly classified into two families:

-

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Ca²⁺ and Na⁺, leading to membrane depolarization and activation of downstream signaling cascades.[21][23][24]

-

P2Y Receptors: These are G-protein coupled receptors (GPCRs) that are activated by ATP, ADP, and other nucleotides.[21][24] Their activation initiates intracellular second messenger pathways, modulating a wide range of cellular functions.

Purinergic signaling is vital in processes such as neurotransmission, inflammation, and immune responses, making P2 receptors attractive targets for drug development in areas like neuropathic pain and inflammatory diseases.[23][24]

Key Experimental Methodologies: Luciferase-Based ATP Assay

Quantifying intracellular ATP levels is critical for assessing cellular metabolic status, viability, and the effects of pharmacological agents. The firefly luciferase-based bioluminescence assay is the most sensitive and widely used method for this purpose.[25][26][27]

Principle: The assay leverages the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction, producing light (bioluminescence).[25] The intensity of the emitted light is directly proportional to the concentration of ATP in the sample, allowing for precise quantification using a luminometer.[26]

Reaction: Luciferin (B1168401) + ATP + O₂ ---(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + Light

Experimental Protocol (General Outline):

-

Sample Preparation:

-

Culture cells (adherent or suspension) under desired experimental conditions (e.g., treatment with a drug candidate).

-

For adherent cells, remove the culture medium.

-

Add a cell lysis reagent (e.g., Nuclear Releasing Reagent) to disrupt the cell membrane and release intracellular ATP into the solution.[28] Incubate for approximately 5 minutes at room temperature.[28]

-

-

Reagent Preparation (ATP Detection Cocktail):

-

Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Subtract the background luminescence (from a no-ATP control) from all readings.

-

Calculate the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.[28]

-

Conclusion and Implications for Drug Development

ATP is unequivocally central to life, functioning as the primary energy shuttle for metabolic reactions and as a sophisticated signaling molecule.[3][29] For drug development professionals, understanding the intricacies of ATP metabolism and signaling is paramount. Targeting ATP synthesis pathways can be a strategy for developing antimicrobial or anticancer agents, as rapidly proliferating cells have high energy demands. Furthermore, modulating purinergic receptors offers therapeutic opportunities for a host of conditions, from chronic pain to autoimmune disorders. The methodologies for quantifying ATP provide essential tools for high-throughput screening and toxicology studies, allowing researchers to assess the metabolic health of cells in response to novel compounds.[27][30] As research continues, the legendary role of ATP, from the origin of life to precision medicine, will undoubtedly expand, revealing new therapeutic avenues.[29]

References

- 1. fiveable.me [fiveable.me]

- 2. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. news-medical.net [news-medical.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. What are the mechanisms of ATP synthesis? | AAT Bioquest [aatbio.com]

- 9. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular respiration - Wikipedia [en.wikipedia.org]

- 11. Understanding structure, function, and mutations in the mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Sandwalk: Better Biochemistry: The Free Energy of ATP Hydrolysis [sandwalk.blogspot.com]

- 15. byjus.com [byjus.com]

- 16. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 17. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 18. The quantified cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchgate.net [researchgate.net]

- 23. ATP Binding and Channel Activation in P2X Receptors | Receptors & Clinical Investigation [smartscitech.com]

- 24. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sm.unife.it [sm.unife.it]

- 26. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 27. mdpi.com [mdpi.com]

- 28. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sartorius.com [sartorius.com]

The Role of Adenosine in Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role as a signaling molecule, modulating a vast array of physiological and pathological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors, upon activation, trigger a cascade of intracellular events that influence cellular function in diverse systems, including the cardiovascular, nervous, and immune systems. This technical guide provides a comprehensive overview of the core principles of adenosine signaling, detailing the molecular mechanisms of receptor activation, downstream effector pathways, and the intricate interplay that governs cellular responses. We present a compilation of quantitative data on receptor-ligand interactions and signaling outcomes, detailed protocols for key experimental assays, and visual representations of the signaling cascades to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction to Adenosine Signaling

Adenosine is an endogenous nucleoside that is produced intracellularly and released into the extracellular space, particularly under conditions of metabolic stress, such as hypoxia and inflammation.[1][2] Its extracellular concentrations are tightly regulated by a balance between production, release, and clearance through cellular uptake and enzymatic degradation. Adenosine exerts its modulatory effects by binding to four specific receptor subtypes: A1, A2A, A2B, and A3.[1][3] These receptors belong to the superfamily of GPCRs and are distinguished by their differential affinity for adenosine, tissue distribution, and coupling to various G proteins, leading to distinct downstream signaling cascades.[1][3]

The A1 and A2A receptors are high-affinity receptors, typically activated by physiological concentrations of adenosine, while the A2B and A3 receptors are considered low-affinity receptors, requiring higher concentrations of adenosine for activation, often associated with pathological conditions.[4] The diverse physiological roles of adenosine, ranging from neurotransmission and cardioprotection to immune regulation, are a direct consequence of the specific receptor subtype expressed on a given cell type and the intracellular signaling machinery to which it is coupled.[1][5]

Adenosine Receptor Subtypes and G Protein Coupling

The four adenosine receptor subtypes are coupled to different heterotrimeric G proteins, which dictates the initial intracellular response upon receptor activation.

-

A1 Adenosine Receptor (A1AR): Primarily couples to inhibitory G proteins of the Gi/o family.[6][7]

-

A2A Adenosine Receptor (A2AAR): Predominantly couples to stimulatory G proteins of the Gs family.[1]

-

A2B Adenosine Receptor (A2BAR): Can couple to both Gs and Gq proteins.[8]

-

A3 Adenosine Receptor (A3AR): Primarily couples to Gi/o proteins, but can also couple to Gq proteins.

This differential G protein coupling is the foundation for the diverse and sometimes opposing effects of adenosine signaling.

Core Signaling Pathways

Activation of adenosine receptors initiates a series of intracellular signaling events that ultimately determine the cellular response. The primary pathways are detailed below.

The Adenylyl Cyclase/cAMP Pathway

The modulation of intracellular cyclic adenosine monophosphate (cAMP) levels is a central mechanism of adenosine signaling.

-

A2A and A2B Receptor-Mediated cAMP Elevation: A2A and A2B receptors, through their coupling to Gs proteins, activate adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to regulate gene expression and cellular function.[9]

-

A1 and A3 Receptor-Mediated cAMP Inhibition: Conversely, A1 and A3 receptors, via their interaction with Gi/o proteins, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[1]

The Phospholipase C (PLC) Pathway and Intracellular Calcium Mobilization

A2B and A3 receptors can also signal through Gq proteins to activate the phospholipase C (PLC) pathway.[8]

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a wide range of cellular proteins, influencing processes such as inflammation, cell growth, and differentiation.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathways

All four adenosine receptor subtypes have been shown to modulate the activity of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[10] The mechanisms of MAPK activation by adenosine receptors are complex and can be both G protein-dependent and -independent, often involving cross-talk with other signaling pathways, such as the cAMP and PLC pathways.

For example, A2A receptor-mediated ERK activation can occur through PKA-dependent and -independent mechanisms. A1 receptor activation has also been shown to stimulate ERK, often through a PKC-dependent pathway.[11] The activation of MAPK pathways by adenosine has been implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Quantitative Data on Adenosine Receptor Signaling

The following tables summarize key quantitative parameters for various ligands at human adenosine receptor subtypes. This data is essential for understanding the potency and selectivity of compounds used in research and drug development.

Table 1: Binding Affinities (Ki) of Selected Agonists for Human Adenosine Receptors

| Agonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |

| Adenosine | ~100 | ~310 | ~15,000 | ~290 | [4] |

| NECA | 14 | 20 | 5,300 | 48 | [12] |

| CGS21680 | 2,700 | 27 | 31,000 | >100,000 | [12] |

| R-PIA | 1.2 | 124 | - | - | [13] |

| Cl-IB-MECA | - | - | - | 1.4 |

Table 2: Binding Affinities (Ki) of Selected Antagonists for Human Adenosine Receptors

| Antagonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |

| Caffeine | 12,000 | 2,400 | 32,000 | 80,000 | [14] |

| DPCPX | 0.46 | 1,400 | >100,000 | 3,300 | [15] |

| ZM241385 | 1,100 | 0.4 | 16,000 | >100,000 | [16] |

| PSB-603 | >10,000 | >10,000 | 52 | >10,000 | [8] |

| MRS1220 | 1,800 | 4,200 | 1,500 | 0.6 |

Table 3: Functional Potencies (EC50/IC50) of Selected Ligands

| Ligand | Receptor | Assay | Potency (nM) | Reference(s) |

| NECA | A2A | cAMP Accumulation | 5.99 | [17] |

| CGS21680 | A2A | cAMP Accumulation | 3.25 | [17] |

| BAY 60-6583 | A2B | cAMP Accumulation | 17.2 | [18] |

| NECA | A2B | Ca²⁺ Mobilization | 234 | [19] |

| Rolipram | - | Adenylyl Cyclase Inhibition | IC50 ~200 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study adenosine signaling pathways.

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a test compound for a specific adenosine receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from transfected cell lines like HEK293 or CHO).

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]DPCPX for A1AR, [³H]CGS21680 for A2AAR).

-

Unlabeled test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of radiolabeled ligand.

-

Increasing concentrations of the unlabeled test compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to adenosine receptor activation.

Objective: To determine the effect of a test compound on adenylyl cyclase activity.

Materials:

-

Cells expressing the adenosine receptor of interest.

-

Cell culture medium.

-

Test compounds (agonists or antagonists).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Replace the medium with serum-free medium containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes).

-

Compound Treatment:

-

For Gs-coupled receptors: Add increasing concentrations of the agonist and incubate for a defined time (e.g., 15-30 minutes).

-

For Gi-coupled receptors: Add increasing concentrations of the agonist in the presence of a fixed concentration of forskolin.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Measure the signal using a plate reader. Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the cell lysates from the standard curve. For agonists, plot the cAMP concentration against the log of the agonist concentration to determine the EC50. For antagonists, perform the assay in the presence of a fixed concentration of agonist and varying concentrations of the antagonist to determine the IC50.

Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring changes in intracellular calcium concentration following the activation of Gq-coupled adenosine receptors.

Objective: To measure agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the Gq-coupled adenosine receptor of interest (A2B or A3).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127 (to aid in dye loading).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test agonists.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye and Pluronic F-127 in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in the fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Agonist Injection: Use the plate reader's automated injector to add the agonist at various concentrations.

-

Kinetic Reading: Immediately after injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the response against the log of the agonist concentration to determine the EC50.

Western Blot Analysis of MAPK Phosphorylation

This protocol provides a method for detecting the activation of MAPK pathways by measuring the phosphorylation of key kinases like ERK.

Objective: To determine if a test compound activates the MAPK signaling pathway.

Materials:

-

Cells expressing the adenosine receptor of interest.

-

Serum-free cell culture medium.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK) and for the total form of the MAPK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal MAPK activity. Treat the cells with the test compound for various times and at different concentrations.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the MAPK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of MAPK phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

Conclusion

Adenosine signaling pathways are fundamental to a multitude of physiological processes and are increasingly recognized as important therapeutic targets for a wide range of diseases. A thorough understanding of the molecular pharmacology of the four adenosine receptor subtypes, their downstream signaling cascades, and the intricate cross-talk between these pathways is crucial for the rational design and development of novel therapeutics. This technical guide has provided a detailed overview of the core aspects of adenosine signaling, including quantitative data on ligand interactions and detailed experimental protocols for key assays. It is our hope that this resource will facilitate further research into this complex and vital signaling system, ultimately leading to the development of new and effective treatments for a variety of human disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 5. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. color | Graphviz [graphviz.org]

- 11. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]

- 18. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Stereoisomers of Adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar, is a critical signaling molecule in numerous physiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The stereochemistry of the ribose moiety of adenosine is paramount to its biological activity, as the spatial arrangement of its hydroxyl groups dictates the molecule's interaction with its receptors and metabolic enzymes. This technical guide provides a comprehensive exploration of the stereoisomers of adenosine, detailing their synthesis, biological activity, and the experimental protocols used for their characterization.

The Stereochemistry of Adenosine